molecular formula C17H21BrClNO5 B585732 diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate CAS No. 1346604-54-3

diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate

Cat. No.: B585732
CAS No.: 1346604-54-3
M. Wt: 434.711
InChI Key: BRHLINUUOWBEML-UHFFFAOYSA-N
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Description

diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate is a complex organic compound characterized by its unique structure, which includes an acetylamino group, a bromo-chlorophenyl group, and a propanedioic acid ester

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In material science, the compound can be used in the development of novel materials with specific properties, such as polymers and coatings. Its unique structure can impart desirable characteristics to these materials, such as enhanced stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate typically involves multiple steps:

    Formation of the Acetylamino Group: This step involves the acetylation of an amine precursor using acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the Bromo-Chlorophenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the bromo-chlorophenyl group is introduced to the acetylamino intermediate using a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Esterification of Propanedioic Acid: The final step involves the esterification of propanedioic acid with ethanol or another suitable alcohol in the presence of an acid catalyst to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the bromo-chlorophenyl group, potentially leading to the removal of halogens.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Formation of N-acetyl oxides.

    Reduction: Dehalogenated phenyl derivatives.

    Substitution: Substituted phenyl derivatives with various nucleophiles.

Mechanism of Action

The mechanism by which diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Acetylamino)-2-[2-(4-bromo-2-fluorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester
  • 2-(Acetylamino)-2-[2-(4-chloro-2-fluorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester
  • 2-(Acetylamino)-2-[2-(4-bromo-2-methylphenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester

Uniqueness

The presence of both bromine and chlorine atoms in the phenyl ring of diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate distinguishes it from similar compounds. This unique halogenation pattern can influence its reactivity, biological activity, and physicochemical properties, making it a compound of particular interest in various research fields.

Properties

IUPAC Name

diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrClNO5/c1-4-24-15(22)17(20-11(3)21,16(23)25-5-2)9-8-12-6-7-13(18)10-14(12)19/h6-7,10H,4-5,8-9H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHLINUUOWBEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=C(C=C(C=C1)Br)Cl)(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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